molecular formula C10H5BrCl2 B13919983 1-Bromo-3,8-dichloronaphthalene

1-Bromo-3,8-dichloronaphthalene

Cat. No.: B13919983
M. Wt: 275.95 g/mol
InChI Key: OKOBVUFABADPRY-UHFFFAOYSA-N
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Description

1-Bromo-3,8-dichloronaphthalene is a polyhalogenated naphthalene derivative characterized by a bromine atom at position 1 and chlorine atoms at positions 3 and 8 on the naphthalene ring. The compound’s molecular formula is C₁₀H₅BrCl₂, with an estimated molecular weight of 276.41 g/mol (calculated from atomic masses). Halogen substituents at these positions influence reactivity, solubility, and applications in organic synthesis, such as cross-coupling reactions or polymer precursor systems .

Properties

Molecular Formula

C10H5BrCl2

Molecular Weight

275.95 g/mol

IUPAC Name

1-bromo-3,8-dichloronaphthalene

InChI

InChI=1S/C10H5BrCl2/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h1-5H

InChI Key

OKOBVUFABADPRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Cl)Br)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-3,8-dichloronaphthalene typically involves the bromination and chlorination of naphthalene. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Chlorination can be achieved using chlorine gas or other chlorinating agents under similar controlled conditions . Industrial production methods often involve large-scale bromination and chlorination processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-3,8-dichloronaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, chlorine, iron bromide, aluminum bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-3,8-dichloronaphthalene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the naphthalene ring can participate in various chemical interactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical and structural features of 1-Bromo-3,8-dichloronaphthalene with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Boiling Point (°C) Solubility Key Features
This compound C₁₀H₅BrCl₂ 276.41 (estimated) 1-Br, 3-Cl, 8-Cl N/A Likely soluble in organic solvents High steric hindrance; dual halogen leaving groups
1-Bromonaphthalene C₁₀H₇Br 207.07 1-Br 281 Miscible in alcohol, benzene Common solvent; low polarity
1-Bromo-4-methoxynaphthalene C₁₁H₉BrO 237.09 1-Br, 4-OCH₃ N/A Soluble in CDCl₃ (NMR solvent) Methoxy group enhances electron density
1-Bromo-7-methoxyNaphthalene C₁₁H₉BrO 237.09 1-Br, 7-OCH₃ N/A N/A Methoxy at position 7 alters reactivity
8-Bromonaphthalen-1-amine C₁₀H₈BrN 222.09 1-NH₂, 8-Br N/A Recrystallized from petroleum ether Intramolecular Br···N hydrogen bonding
1-Bromo-3-(chloromethyl)naphthalene C₁₁H₈BrCl 255.54 1-Br, 3-CH₂Cl N/A N/A Chloromethyl group adds reactivity site

Key Observations :

  • Halogen vs. Functional Groups: Bromine and chlorine substituents increase molecular weight and polarity compared to non-halogenated naphthalenes. Methoxy or amine groups (e.g., in ) introduce hydrogen-bonding capabilities, altering solubility and crystal packing.

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